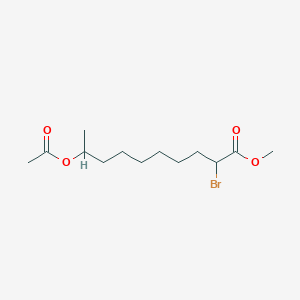![molecular formula C26H27BrN2O3 B14255843 2-bromo-N-{1-[(2,6-dimethylphenyl)amino]-2-methyl-1-oxopropan-2-yl}-N-(4-methoxyphenyl)benzamide CAS No. 364748-53-8](/img/structure/B14255843.png)
2-bromo-N-{1-[(2,6-dimethylphenyl)amino]-2-methyl-1-oxopropan-2-yl}-N-(4-methoxyphenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-bromo-N-{1-[(2,6-dimethylphenyl)amino]-2-methyl-1-oxopropan-2-yl}-N-(4-methoxyphenyl)benzamide is a complex organic compound that belongs to the class of benzamides It is characterized by the presence of a bromine atom, a dimethylphenyl group, a methoxyphenyl group, and a benzamide core
Preparation Methods
The synthesis of 2-bromo-N-{1-[(2,6-dimethylphenyl)amino]-2-methyl-1-oxopropan-2-yl}-N-(4-methoxyphenyl)benzamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the benzamide core: This can be achieved through the reaction of 2-bromobenzoic acid with an appropriate amine under acidic conditions to form the benzamide.
Introduction of the dimethylphenyl group: This step involves the reaction of the benzamide with 2,6-dimethylaniline in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the amide bond.
Addition of the methoxyphenyl group: The final step involves the reaction of the intermediate product with 4-methoxyaniline under similar coupling conditions to form the final compound.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of automated synthesis equipment to scale up the production process.
Chemical Reactions Analysis
2-bromo-N-{1-[(2,6-dimethylphenyl)amino]-2-methyl-1-oxopropan-2-yl}-N-(4-methoxyphenyl)benzamide can undergo various chemical reactions, including:
Substitution reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and reduction reactions: The compound can be oxidized or reduced to form different derivatives. For example, the amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Coupling reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common reagents used in these reactions include palladium catalysts, boronic acids, and various bases. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-bromo-N-{1-[(2,6-dimethylphenyl)amino]-2-methyl-1-oxopropan-2-yl}-N-(4-methoxyphenyl)benzamide has several scientific research applications:
Medicinal chemistry: The compound can be used as a building block for the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Material science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Biological research: The compound can be used as a probe to study biological processes, such as enzyme activity or protein interactions.
Mechanism of Action
The mechanism of action of 2-bromo-N-{1-[(2,6-dimethylphenyl)amino]-2-methyl-1-oxopropan-2-yl}-N-(4-methoxyphenyl)benzamide depends on its specific application. In medicinal chemistry, the compound may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved can vary, but common targets include kinases, proteases, and G-protein coupled receptors.
Comparison with Similar Compounds
2-bromo-N-{1-[(2,6-dimethylphenyl)amino]-2-methyl-1-oxopropan-2-yl}-N-(4-methoxyphenyl)benzamide can be compared with other benzamide derivatives, such as:
2-bromo-N-methylbenzamide: This compound lacks the dimethylphenyl and methoxyphenyl groups, making it less complex and potentially less selective in its biological activity.
N-(4-fluorophenyl)-2-bromobenzamide: This compound contains a fluorine atom instead of a methoxy group, which can affect its reactivity and biological activity.
The uniqueness of this compound lies in its specific combination of functional groups, which can confer unique properties and applications.
Properties
CAS No. |
364748-53-8 |
|---|---|
Molecular Formula |
C26H27BrN2O3 |
Molecular Weight |
495.4 g/mol |
IUPAC Name |
2-bromo-N-[1-(2,6-dimethylanilino)-2-methyl-1-oxopropan-2-yl]-N-(4-methoxyphenyl)benzamide |
InChI |
InChI=1S/C26H27BrN2O3/c1-17-9-8-10-18(2)23(17)28-25(31)26(3,4)29(19-13-15-20(32-5)16-14-19)24(30)21-11-6-7-12-22(21)27/h6-16H,1-5H3,(H,28,31) |
InChI Key |
OHEBITXQPLTFFA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C(C)(C)N(C2=CC=C(C=C2)OC)C(=O)C3=CC=CC=C3Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


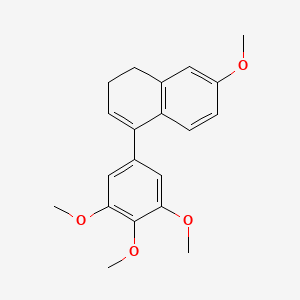
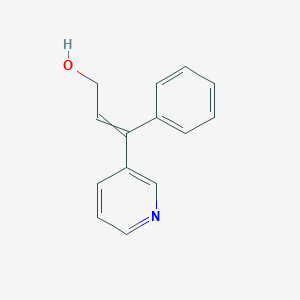
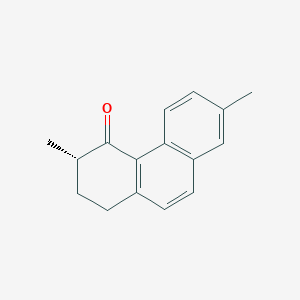
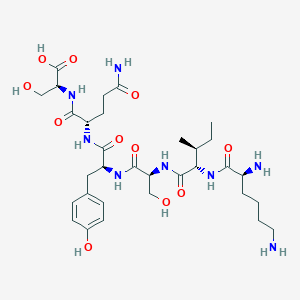
![Acetic acid;4-[3-[chloro(dimethyl)silyl]propyl]-2-methoxyphenol](/img/structure/B14255784.png)
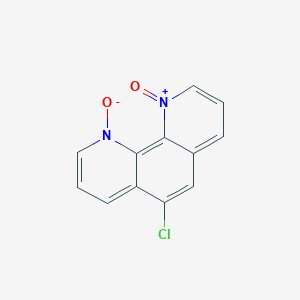
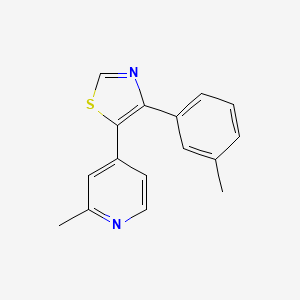

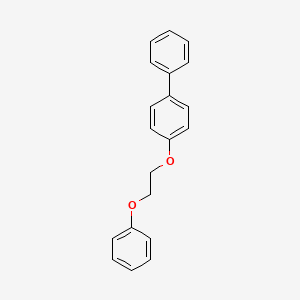
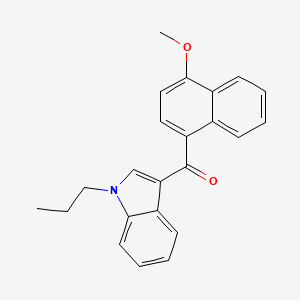
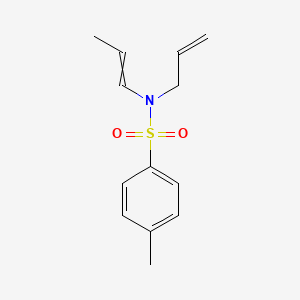
![4-[5-(2,6-Dipyridin-2-ylpyridin-4-yl)thiophen-2-yl]-2,6-dipyridin-2-ylpyridine](/img/structure/B14255830.png)

